Cas no 99585-97-4 (N-(Chloroacetyl)3-chloro-4-methylaniline)

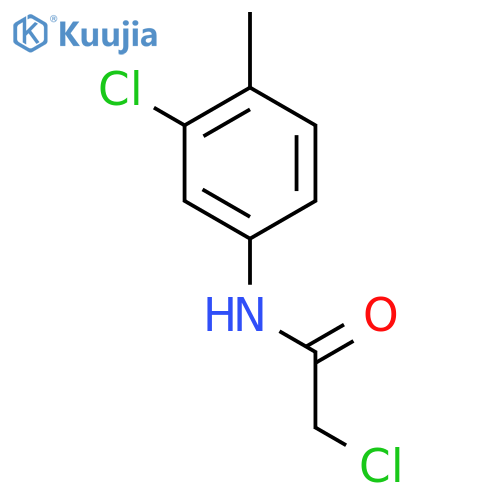

99585-97-4 structure

商品名:N-(Chloroacetyl)3-chloro-4-methylaniline

N-(Chloroacetyl)3-chloro-4-methylaniline 化学的及び物理的性質

名前と識別子

-

- Acetamide,2-chloro-N-(3-chloro-4-methylphenyl)-

- 2-CHLORO-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE

- Chlor-essigsaeure-(3-chlor-4-methyl-anilid)

- chloro-acetic acid-(3-chloro-4-methyl-anilide)

- AKOS000265797

- LS-01187

- NSC39574

- BB 0243229

- DTXSID40284882

- 2,3'-DICHLORO-P-ACETOTOLUIDIDE

- 2-Chloro-N-(3-chloro-4-methyl-phenyl)-aceta mide

- N-(Chloroacetyl)3-chloro-4-methylaniline

- F0917-7555

- Z56896162

- EN300-01596

- SCHEMBL4006392

- CS-0116498

- 2-Chloro-N-(3-chloro-4-methyl-phenyl)-acetamide

- NSC-39574

- 99585-97-4

- MFCD00032562

-

- MDL: MFCD00032562

- インチ: InChI=1S/C9H9Cl2NO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)

- InChIKey: XHKYKSAIETVAAH-UHFFFAOYSA-N

- ほほえんだ: CC1=C(Cl)C=C(NC(CCl)=O)C=C1

計算された属性

- せいみつぶんしりょう: 217.00600

- どういたいしつりょう: 217.006

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 366.3±37.0 °C at 760 mmHg

- フラッシュポイント: 175.4±26.5 °C

- PSA: 29.10000

- LogP: 2.89870

- じょうきあつ: 0.0±0.8 mmHg at 25°C

N-(Chloroacetyl)3-chloro-4-methylaniline セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(Chloroacetyl)3-chloro-4-methylaniline 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(Chloroacetyl)3-chloro-4-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-01596-2.5g |

2-chloro-N-(3-chloro-4-methylphenyl)acetamide |

99585-97-4 | 95.0% | 2.5g |

$365.0 | 2025-02-21 | |

| abcr | AB375449-1 g |

2-Chloro-N-(3-chloro-4-methylphenyl)acetamide |

99585-97-4 | 1g |

€228.00 | 2022-08-31 | ||

| TRC | C588260-10mg |

2-Chloro-N-(3-chloro-4-methylphenyl)acetamide |

99585-97-4 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Life Chemicals | F0917-7555-10g |

N-(Chloroacetyl)3-chloro-4-methylaniline |

99585-97-4 | 95%+ | 10g |

$915.0 | 2023-11-21 | |

| Enamine | EN300-01596-0.25g |

2-chloro-N-(3-chloro-4-methylphenyl)acetamide |

99585-97-4 | 95.0% | 0.25g |

$113.0 | 2025-02-21 | |

| Life Chemicals | F0917-7555-0.5g |

N-(Chloroacetyl)3-chloro-4-methylaniline |

99585-97-4 | 95%+ | 0.5g |

$204.0 | 2023-11-21 | |

| Enamine | EN300-01596-5.0g |

2-chloro-N-(3-chloro-4-methylphenyl)acetamide |

99585-97-4 | 95.0% | 5.0g |

$592.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 029591-500mg |

2-Chloro-N-(3-chloro-4-methylphenyl)acetamide |

99585-97-4 | 500mg |

1542CNY | 2021-05-07 | ||

| OTAVAchemicals | 3017625-50MG |

2-chloro-N-(3-chloro-4-methylphenyl)acetamide |

99585-97-4 | 90% | 50MG |

$29 | 2023-07-03 | |

| Enamine | EN009-7105-1g |

2-chloro-N-(3-chloro-4-methylphenyl)acetamide |

99585-97-4 | 98% | 1g |

$230.0 | 2023-10-28 |

N-(Chloroacetyl)3-chloro-4-methylaniline 関連文献

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

99585-97-4 (N-(Chloroacetyl)3-chloro-4-methylaniline) 関連製品

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:99585-97-4)N-(Chloroacetyl)3-chloro-4-methylaniline

清らかである:99%

はかる:1g

価格 ($):160.0